N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide
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Description
Benzimidazole derivatives, such as the one you mentioned, are of wide interest due to their diverse biological and clinical applications . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
The benzimidazole core of these compounds is typically planar . The specific molecular structure of “N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide” is not available in the search results.Mechanism of Action
Target of Action
The primary target of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide is p97/VCP ATPase . This protein plays a crucial role in various cellular activities, including protein degradation, cell cycle regulation, and DNA repair .
Mode of Action
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . Compared with noncovalent inhibitors, covalent inhibitors have unique advantages in maintaining inhibitory effect and improving the resistance of the target .
Future Directions
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-2-3-6-16-30-21-14-12-18(13-15-21)25(29)26-20-9-7-8-19(17-20)24-27-22-10-4-5-11-23(22)28-24/h4-5,7-15,17H,2-3,6,16H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNZSNIQKHBEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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